5-Chloro-3,3-dimethyl-2,3-dihydrobenzofuran-4-ol is a complex organic compound belonging to the class of benzofuran derivatives. This compound features a fused benzofuran structure with a chloro substituent and hydroxyl group, which contribute to its unique chemical properties and potential biological activities. The compound is of interest in medicinal chemistry due to its pharmacological properties, including potential anti-inflammatory effects.
The compound can be synthesized through various chemical methods, which are elaborated in the synthesis analysis section. It is also available for purchase from chemical suppliers and research institutions.
5-Chloro-3,3-dimethyl-2,3-dihydrobenzofuran-4-ol falls under the category of heterocyclic compounds and is classified as a benzofuran derivative. Its specific classification includes:
The synthesis of 5-Chloro-3,3-dimethyl-2,3-dihydrobenzofuran-4-ol can be achieved through several methodologies. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
The molecular formula of 5-Chloro-3,3-dimethyl-2,3-dihydrobenzofuran-4-ol is . Its structural features include:
CC(C)(C)c1cc(Cl)cc2CC(C)Oc12
InChI=1S/C11H13ClO/c1-7(2)8-4-5(12)6(11(8)15)9(13)10(14)16
5-Chloro-3,3-dimethyl-2,3-dihydrobenzofuran-4-ol can undergo various chemical reactions typical for phenolic compounds:
These reactions often require specific conditions such as temperature control, choice of solvents, and catalysts to optimize yields and selectivity.
The mechanism of action for 5-Chloro-3,3-dimethyl-2,3-dihydrobenzofuran-4-ol is primarily related to its interaction with biological targets:
Research indicates that compounds with similar structures can influence neurotransmitter systems, potentially aiding in the treatment of mood disorders and gastrointestinal issues.
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly used to confirm the structure and purity of synthesized compounds.
5-Chloro-3,3-dimethyl-2,3-dihydrobenzofuran-4-ol has potential applications in various scientific fields:
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0